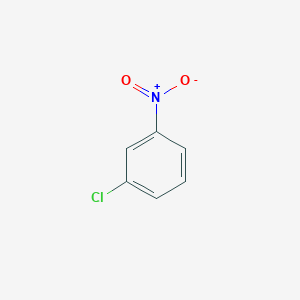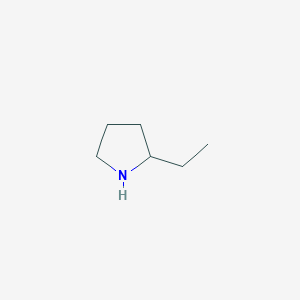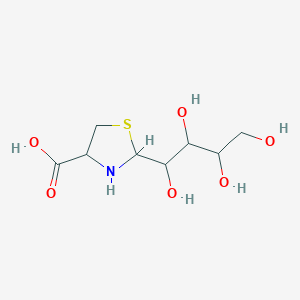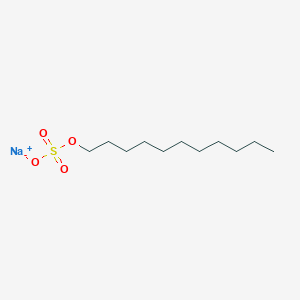
3-Phenylquinazolin-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylquinazolin-4(3h)-one is a chemical compound with the molecular formula C14H10N2O . It has a molecular weight of 222.25 . It is typically stored at room temperature in an inert atmosphere . The compound is solid in its physical form .
Synthesis Analysis
3-Phenylquinazolin-4(3h)-one can be synthesized through various methods. One approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another method involves the reaction of 2-aminobenzamide and styrene in the presence of Di-tertiary-butyl peroxide (DTBP) and P-toluene sulfonic acid (p-TsOH) .Molecular Structure Analysis
The structures of the target compounds were characterized using 1 H-NMR, 13 C-NMR, LC–MS, and elemental analyses .Chemical Reactions Analysis
The reaction of 2-aminobenzamide and styrene in the presence of Di-tertiary-butyl peroxide (DTBP) and P-toluene sulfonic acid (p-TsOH) produces 2-phenylquinazoline-4(3h)-one derivatives .Physical And Chemical Properties Analysis
3-Phenylquinazolin-4(3h)-one is a solid compound that is stored at room temperature in an inert atmosphere . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
Field:
Medicinal chemistry and drug discovery.
3-Phenylquinazolin-4(3H)-one
exhibits promising pharmacological properties, making it an attractive scaffold for drug development. Researchers have explored its potential as a lead compound for designing novel drugs targeting specific diseases.
Methods and Experimental Procedures:
- Synthesis : Chemists synthesize 3-phenylquinazolin-4(3H)-one using various methods, such as cyclization reactions or palladium-catalyzed three-component reactions .
Results and Outcomes:
Organic Synthesis and Catalysis
Field:
Organic synthesis and catalysis.
Summary:
3-Phenylquinazolin-4(3H)-one serves as a versatile building block in organic synthesis. Its reactivity allows for diverse transformations.
Methods and Experimental Procedures:
- Transition-Metal Catalysis : Researchers employ transition-metal catalysts to functionalize the quinazolinone core. These reactions include N-arylation, annulative π-extension, and C–H fluorination .
Results and Outcomes:
Luminescent Materials
Field:
Materials science and luminescent materials.
Summary:
Certain derivatives of 3-phenylquinazolin-4(3H)-one exhibit luminescent properties, making them useful for optoelectronic applications.
Methods and Experimental Procedures:
Results and Outcomes:
These are just a few examples, but 3-Phenylquinazolin-4(3H)-one continues to inspire research across multiple disciplines. Its versatility and unique properties make it an exciting compound for scientific exploration . If you’d like more details on any specific application, feel free to ask!
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-12-8-4-5-9-13(12)15-10-16(14)11-6-2-1-3-7-11/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIHFZPSLVDBRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354859 |
Source


|
| Record name | 3-Phenylquinazolin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylquinazolin-4(3h)-one | |
CAS RN |
16347-60-7 |
Source


|
| Record name | 3-Phenylquinazolin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)



![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)




